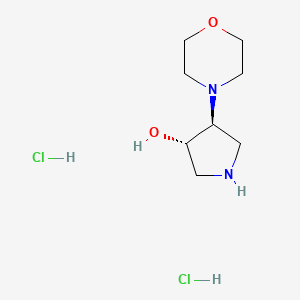
trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a morpholine ring and a pyrrolidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride typically involves the reaction of morpholine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon, in an aqueous or alcoholic solution. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions: Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in different reduced forms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of halogenated or aminated products .
科学的研究の応用
Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is a key intermediate in the development of various therapeutic agents, including antiviral, antibacterial, and anticancer drugs.
作用機序
The mechanism of action of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Trans-4-(4-Morpholinyl)cyclohexanol: This compound shares a similar morpholine ring but differs in the cyclohexanol structure.
Trans-4-(4-Morpholinyl)tetrahydro-3-furanylamine: Another similar compound with a tetrahydrofuran ring instead of a pyrrolidine ring.
Uniqueness: Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride is unique due to its specific combination of morpholine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and other specialized chemicals .
特性
CAS番号 |
1262769-44-7 |
|---|---|
分子式 |
C8H17ClN2O2 |
分子量 |
208.68 g/mol |
IUPAC名 |
(3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-8-6-9-5-7(8)10-1-3-12-4-2-10;/h7-9,11H,1-6H2;1H/t7-,8-;/m0./s1 |
InChIキー |
RCRSXWJNJVYRHE-WSZWBAFRSA-N |
SMILES |
C1COCCN1C2CNCC2O.Cl.Cl |
異性体SMILES |
C1COCCN1[C@H]2CNC[C@@H]2O.Cl |
正規SMILES |
C1COCCN1C2CNCC2O.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


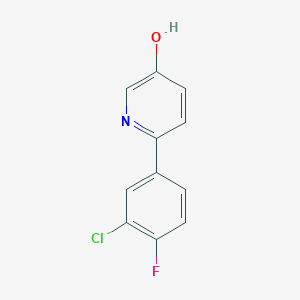


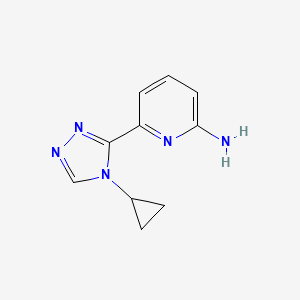

![Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate](/img/structure/B3095315.png)
![Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3095319.png)


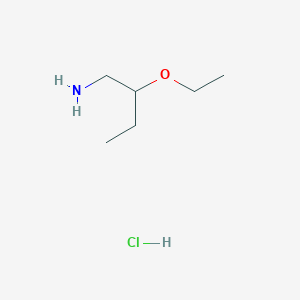
![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)
![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)
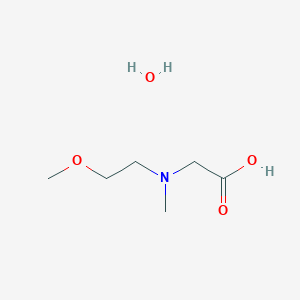
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)
